Ethyl 4-(4-hexyloxyphenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(4-hexyloxyphenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a hexyloxyphenyl group attached to a butyrate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-hexyloxyphenyl)-4-oxobutyrate typically involves the esterification of 4-(4-hexyloxyphenyl)-4-oxobutyric acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(4-hexyloxyphenyl)-4-oxobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-(4-Hexyloxyphenyl)-4-oxobutyric acid.
Reduction: 4-(4-Hexyloxyphenyl)-4-hydroxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-hexyloxyphenyl)-4-oxobutyrate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which then exerts its effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-(4-hexyloxyphenyl)-4-oxobutyrate can be compared with other similar compounds, such as:
Ethyl 4-(4-methoxyphenyl)-4-oxobutyrate: Differing by the presence of a methoxy group instead of a hexyloxy group.
Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate: Differing by the presence of an ethoxy group.
Ethyl 4-(4-propoxyphenyl)-4-oxobutyrate: Differing by the presence of a propoxy group.
The uniqueness of this compound lies in its specific hexyloxy substitution, which can influence its physical and chemical properties, as well as its biological activity.
Properties
IUPAC Name |
ethyl 4-(4-hexoxyphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-3-5-6-7-14-22-16-10-8-15(9-11-16)17(19)12-13-18(20)21-4-2/h8-11H,3-7,12-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNFDDBUNDAQDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645797 |
Source
|
Record name | Ethyl 4-[4-(hexyloxy)phenyl]-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-87-4 |
Source
|
Record name | Ethyl 4-(hexyloxy)-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898757-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[4-(hexyloxy)phenyl]-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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